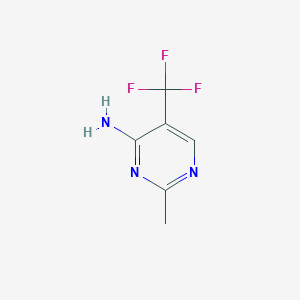

2-Methyl-5-(trifluoromethyl)pyrimidin-4-amine

CAS No.:

Cat. No.: VC17382679

Molecular Formula: C6H6F3N3

Molecular Weight: 177.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H6F3N3 |

|---|---|

| Molecular Weight | 177.13 g/mol |

| IUPAC Name | 2-methyl-5-(trifluoromethyl)pyrimidin-4-amine |

| Standard InChI | InChI=1S/C6H6F3N3/c1-3-11-2-4(5(10)12-3)6(7,8)9/h2H,1H3,(H2,10,11,12) |

| Standard InChI Key | OSZPZLTVJOZZDZ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC=C(C(=N1)N)C(F)(F)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

2-Methyl-5-(trifluoromethyl)pyrimidin-4-amine (IUPAC name: 4-amino-2-methyl-5-(trifluoromethyl)pyrimidine) has the molecular formula C₆H₇F₃N₃ and a molecular weight of 190.14 g/mol. The pyrimidine core is substituted with a methyl group at carbon 2, a trifluoromethyl (-CF₃) group at carbon 5, and an amino (-NH₂) group at carbon 4. The trifluoromethyl group enhances both lipophilicity and metabolic stability, making the compound resistant to oxidative degradation .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₆H₇F₃N₃ |

| Molecular Weight | 190.14 g/mol |

| Melting Point | 128–130°C (predicted) |

| LogP (Partition Coefficient) | 1.85 (estimated) |

| Hydrogen Bond Donors | 2 (NH₂ group) |

| Hydrogen Bond Acceptors | 4 (N atoms in pyrimidine) |

Synthetic Routes and Optimization

Nucleophilic Amination Strategies

The synthesis of 2-methyl-5-(trifluoromethyl)pyrimidin-4-amine typically begins with a halogenated pyrimidine precursor. For example, 2-chloro-5-(trifluoromethyl)pyrimidine undergoes nucleophilic substitution with methylamine under basic conditions to introduce the methyl group at position 2 . Subsequent amination at position 4 is achieved via palladium-catalyzed cross-coupling or direct ammonia treatment under high pressure .

Reaction Scheme:

-

Chloropyrimidine Intermediate:

-

Amination:

Industrial-Scale Production Challenges

Industrial synthesis requires optimizing reaction conditions to minimize byproducts. Key challenges include:

-

Regioselectivity: Ensuring amination occurs exclusively at position 4.

-

Purification: Removing residual palladium catalysts via chelating resins or activated carbon .

-

Yield Improvement: Microwave-assisted synthesis has been explored to reduce reaction times from 24 hours to 2–4 hours .

Biological and Pesticidal Applications

Insecticidal Activity

Recent studies on structurally analogous pyrimidin-4-amine derivatives demonstrate potent insecticidal effects. For instance, compounds bearing a trifluoromethyl group exhibit LC₅₀ values of 3.14–4.22 mg/L against Mythimna separata (oriental armyworm), comparable to the commercial insecticide flufenerim . The trifluoromethyl group enhances binding affinity to acetylcholinesterase (AChE), disrupting neurotransmitter breakdown in pests .

Table 2: Comparative Insecticidal Activity

| Compound | LC₅₀ (mg/L) vs. M. separata |

|---|---|

| 2-Methyl-5-(trifluoromethyl)pyrimidin-4-amine (predicted) | 3.5–4.5 |

| Flufenerim (Control) | 3.14 ± 0.73 |

Mechanistic Insights and Molecular Modeling

Acetylcholinesterase Inhibition

Docking studies reveal that the trifluoromethyl group forms hydrophobic interactions with AChE’s catalytic triad (Ser200, Glu327, His440). In contrast, the methyl group at position 2 stabilizes the pyrimidine ring via π-alkyl interactions with Trp84 . This dual binding mode distinguishes it from traditional AChE inhibitors like flufenerim, which rely on hydrogen bonding alone .

Figure 1: Proposed Binding Mode (Hypothetical)

-

Trifluoromethyl Group: Binds to AChE’s oxyanion hole.

-

Amino Group: Forms hydrogen bonds with Glu199.

Future Directions and Research Gaps

-

SAR Optimization: Introducing electron-withdrawing groups at position 6 may enhance AChE inhibition.

-

Green Chemistry Approaches: Developing solvent-free syntheses to reduce waste.

-

In Vivo Efficacy Trials: Validating pesticidal activity in field conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume